molecular formula C13H15NO B8600873 4,4-Dimethyl-2-styryl-4,5-dihydro-1,3-oxazole

4,4-Dimethyl-2-styryl-4,5-dihydro-1,3-oxazole

Cat. No. B8600873
M. Wt: 201.26 g/mol
InChI Key: IVCSIAZWAKWKDI-UHFFFAOYSA-N
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Patent
US03953432

Procedure details

4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline (P-1886) was prepared by reacting benzaldehyde with 2,4,4,-trimethyl-2-oxazoline. The product had a boiling point of 112° at 0.45mm. The nmr spectrum was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10]1[O:11][CH2:12][C:13]([CH3:16])([CH3:15])[N:14]=1>>[CH3:15][C:13]1([CH3:16])[CH2:12][O:11][C:10]([CH:9]=[CH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OCC(N1)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(N=C(OC1)C=CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.